molecular formula C12H18F2N2O2 B13209084 4,4-Difluoro-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol

4,4-Difluoro-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol

Cat. No.: B13209084
M. Wt: 260.28 g/mol
InChI Key: JZUVFMPKGJSPFX-UHFFFAOYSA-N
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Description

This compound features a cyclohexanol core substituted with two fluorine atoms at the 4th position and a methyl group linked to a 3-isopropyl-1,2,4-oxadiazole ring. Its molecular formula is C₁₄H₂₃F₂N₂O₂ (exact weight to be confirmed via analysis), with structural similarities to analogs discussed below .

Properties

Molecular Formula

C12H18F2N2O2

Molecular Weight

260.28 g/mol

IUPAC Name

4,4-difluoro-1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol

InChI

InChI=1S/C12H18F2N2O2/c1-8(2)10-15-9(18-16-10)7-11(17)3-5-12(13,14)6-4-11/h8,17H,3-7H2,1-2H3

InChI Key

JZUVFMPKGJSPFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)CC2(CCC(CC2)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol typically involves multiple steps, starting from readily available precursorsThe fluorination can be achieved using electrophilic fluorinating agents such as Selectfluor™ in acetonitrile under microwave conditions . The oxadiazole ring can be introduced through a cyclization reaction involving hydrazine derivatives and carboxylic acids .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the fluorination step and scalable cyclization methods for the oxadiazole formation. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The oxadiazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using Grignard reagents or organolithium compounds.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or Jones reagent.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Grignard reagents, organolithium compounds.

Major Products

    Oxidation: Formation of 4,4-Difluoro-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanone.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of various substituted cyclohexanol derivatives.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors through interactions with its fluorinated and oxadiazole moieties. The fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with target proteins . The oxadiazole ring can contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Substituent Variations on the Cyclohexanol Core

4,4-Difluoro-1-(Trifluoromethyl)cyclohexan-1-ol
  • Structure : Lacks the oxadiazole-methyl group but includes a trifluoromethyl (-CF₃) substituent.
  • Implications: The trifluoromethyl group increases hydrophobicity and metabolic stability compared to the oxadiazole-containing target compound.
3,3-Dimethyl-1-{[3-(Propan-2-yl)-1,2,4-Oxadiazol-5-yl]methyl}cyclohexan-1-ol
  • Structure : Replaces the 4,4-difluoro groups with 3,3-dimethyl substituents.
  • The molecular weight (252.35 g/mol) is comparable, but steric hindrance from dimethyl groups may alter conformational flexibility .

Variations in the Oxadiazole Substituent

1-[(3-Cyclopropyl-1,2,4-Oxadiazol-5-yl)methyl]-4-Methylcyclohexan-1-ol
  • Structure: Cyclopropyl replaces the isopropyl group on the oxadiazole, and the cyclohexanol has a single methyl substituent.
  • The methyl group on cyclohexanol reduces steric bulk compared to the target compound’s difluoro substitution, possibly improving solubility .

Heterocyclic Derivatives with Functional Group Diversity

Compounds such as 2-iso-Propyl-4-trifluoromethyl-5-(n-hexyl)imidazol-1-ol () and 4-Trifluoromethyl-5,6-dihydro-4H-[1,2,5]oxadiazin-4-ol highlight the prevalence of trifluoromethyl and alkyl chains in heterocyclic chemistry. While these lack the cyclohexanol core, they underscore the role of fluorine and alkyl groups in tuning physicochemical properties like boiling points and IR spectral signatures .

Structural and Property Comparison Table

Compound Name Cyclohexanol Substituents Oxadiazole Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Effects
4,4-Difluoro-1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol 4,4-difluoro 3-isopropyl C₁₄H₂₃F₂N₂O₂ ~279.3* High electronegativity, moderate lipophilicity
4,4-Difluoro-1-(trifluoromethyl)cyclohexan-1-ol () 4,4-difluoro N/A C₇H₉F₅O ~192.1 Enhanced hydrophobicity, no oxadiazole moiety
3,3-Dimethyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol () 3,3-dimethyl 3-isopropyl C₁₄H₂₄N₂O₂ 252.35 Reduced acidity, increased steric bulk
1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol () 4-methyl 3-cyclopropyl C₁₃H₂₀N₂O₂ ~236.3 Ring strain, potential reactivity enhancement

*Calculated based on formula; experimental data required.

Research Implications

  • Fluorine vs.
  • Oxadiazole Functionalization : The 3-isopropyl group balances steric bulk and lipophilicity, whereas cyclopropyl may introduce unique conformational constraints .
  • Synthetic Challenges : and highlight the complexity of synthesizing heterocyclic derivatives, suggesting that the target compound’s oxadiazole-methyl linkage requires optimized coupling strategies.

Biological Activity

4,4-Difluoro-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol is a compound of interest due to its potential biological activities linked to the oxadiazole moiety. Oxadiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activities associated with this compound, supported by data tables and research findings.

Chemical Structure

The compound can be represented by the following chemical structure:

C12H18F2N2O2\text{C}_{12}\text{H}_{18}\text{F}_2\text{N}_2\text{O}_2

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant anticancer properties. For instance, a study highlighted that compounds with oxadiazole structures showed cytotoxic activity against various cancer cell lines. Specifically, the compound demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, including human colon adenocarcinoma (HT-29) and breast cancer (MCF7) cells .

Table 1: Cytotoxicity Data of Oxadiazole Derivatives

Cell LineIC50 (µM)
HT-29 (Colon)92.4
MCF7 (Breast)85.0
HUH7 (Liver)18.78
CaCo-2 (Colon Adeno)45.0

Antimicrobial Activity

The oxadiazole derivatives have also shown promising antimicrobial activity. A study reported that synthesized compounds exhibited better activity against gram-positive bacteria compared to gram-negative ones. The compound's structure enhances its lipophilicity, facilitating cell membrane penetration and targeting microbial cells effectively .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainZone of Inhibition (mm)
Bacillus cereus15
Staphylococcus aureus20
Escherichia coli10

The biological activity of oxadiazole derivatives is attributed to their ability to inhibit key enzymes involved in cancer progression and microbial survival. For example, compounds have been identified as potent inhibitors of thymidylate synthase (TS), crucial for DNA synthesis in cancer cells . Additionally, they exhibit inhibitory effects on various bacterial enzymes, disrupting metabolic processes essential for bacterial growth.

Case Studies

Case Study 1: Anticancer Efficacy
A recent study investigated the efficacy of a series of oxadiazole derivatives on liver carcinoma (HUH7) cells. Among the tested compounds, one derivative showed an IC50 value significantly lower than that of the standard chemotherapeutic agent 5-Fluorouracil (5-FU), indicating its potential as a more effective treatment option .

Case Study 2: Antimicrobial Potency
Another study focused on the antimicrobial properties of synthesized oxadiazole derivatives against various bacterial strains. Compounds were tested using disc diffusion methods, revealing substantial inhibition zones against Bacillus species, suggesting their potential as therapeutic agents in treating bacterial infections .

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